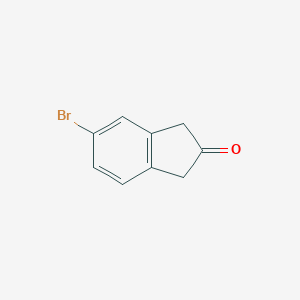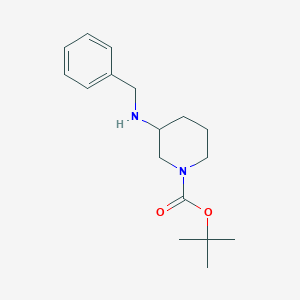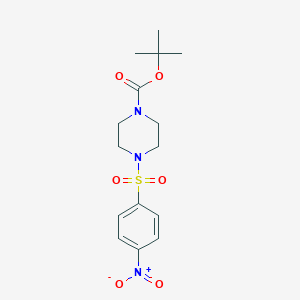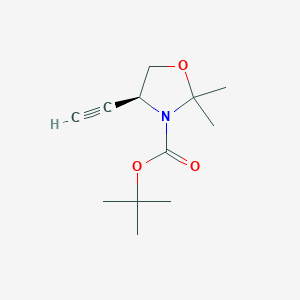
5-Bromo-1H-inden-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-1H-inden-2(3H)-one and similar compounds often involves bromination reactions and the use of specific building blocks in organic synthesis. For instance, 1-bromo-3-buten-2-one has been investigated as a building block for organic synthesis, demonstrating the utility of brominated intermediates in constructing complex molecules through reactions with primary amines and activated methylene compounds, albeit with varying yields (Westerlund, Gras, & Carlson, 2001).
Molecular Structure Analysis
Molecular structure analysis of brominated compounds, including those similar to 5-Bromo-1H-inden-2(3H)-one, reveals detailed insights into their crystallographic configurations. Studies employing X-ray diffraction and other spectroscopic methods have elucidated the geometries, bond lengths, and angles critical to understanding their chemical reactivity and properties (Sharutin, Sharutina, Ermakova, & Smagina, 2017).
Chemical Reactions and Properties
Brominated compounds like 5-Bromo-1H-inden-2(3H)-one participate in various chemical reactions, including regiospecific allylic bromination and subsequent reactions to form heterocycles. These reactions highlight the compound's versatility as a precursor for synthesizing more complex molecules and heterocyclic compounds (Martins, 2002).
Physical Properties Analysis
The physical properties of brominated compounds, such as solubility, melting point, and crystal structure, are crucial for their application in organic synthesis. The crystal and molecular structure analysis, often through X-ray crystallography, provides valuable information on the arrangement and interactions within the crystal lattice, influencing the compound's stability and reactivity (Barakat et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-Bromo-1H-inden-2(3H)-one, including its reactivity with various nucleophiles and electrophiles, its role in facilitating the synthesis of heterocycles, and its participation in photochromic reactions, are fundamental aspects of its utility in organic chemistry. The ability to undergo regiospecific bromination and engage in cross-coupling reactions demonstrates its versatility and utility in synthetic chemistry (Martins, 2002; Chen et al., 2010).
Scientific Research Applications
Organic Synthesis
5-Bromo-1H-inden-2(3H)-one serves as a critical building block in organic synthesis. It's been investigated for its potential in forming 5-membered-aza-heterocycles and carbocycles, though the yields vary based on the synthesis approach and the compounds involved (Westerlund, Gras, & Carlson, 2001).
Tautomerism Studies
In the realm of tautomerism, research has focused on 4-bromo substituted 1H-pyrazoles, closely related to 5-Bromo-1H-inden-2(3H)-one. Studies in this area reveal insights into the tautomerism behavior in the solid state and in solution, contributing to our understanding of molecular structures and behaviors (Trofimenko et al., 2007).
Magnetic and Photochromic Properties
One fascinating application involves the synthesis of multifunctional mononuclear complexes using bisthienylethenes containing 5-Bromo-1H-inden-2(3H)-one derivatives. These complexes exhibit slow magnetic relaxation and distinct photochromic behavior, making them candidates for advanced material science applications (Cao et al., 2015).
Crystallographic Analysis and Thermal Stability
5-Bromo-1H-inden-2(3H)-one derivatives have been characterized for their crystal structure and thermal stability. One study detailed the formation of a compound through a condensation reaction, with its structure confirmed by X-ray single crystal diffraction. The molecule demonstrated good thermal stability up to 215°C, indicating its potential in high-temperature applications (Barakat et al., 2017).
Synthesis of Cross-Conjugated Triene Systems
5-Bromo-1,3-pentadiene, closely related to 5-Bromo-1H-inden-2(3H)-one, has been used in the synthesis of cross-conjugated triene systems through γ-pentadienylation. These triene systems are crucial in tandem intermolecular Diels−Alder adducts, a reaction pivotal in organic chemistry (Woo, Squires, & Fallis, 1999).
Photophysical Properties Studies
The compound has been instrumental in studying the photophysical properties of bromo rhenium(I) carbonyl complexes. The research sheds light on how substituents like the pyrrole moiety influence the emission and luminescence properties of such complexes, providing insights into their application in photoluminescent materials (Si et al., 2009).
Assembly of Supramolecular Networks
5-Bromo derivatives of 1H-inden-2(3H)-one have played a crucial role in assembling supramolecular networks. These compounds, driven by halogen bonding, help create diverse metal-organic networks, significantly contributing to the field of supramolecular chemistry (Gu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-bromo-1,3-dihydroinden-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSSMBLVVTRKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599397 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174349-93-0 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-inden-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)




![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)


![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)
![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)

